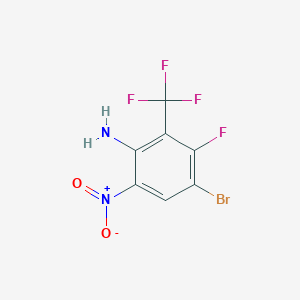

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 1820687-67-9 . It has a molecular weight of 303.01 . The compound is typically stored at ambient temperature and is a solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrF4N2O2/c8-2-1-3 (14 (15)16)6 (13)4 (5 (2)9)7 (10,11)12/h1H,13H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, nitro group, and trifluoromethyl group on the benzene ring.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Vibrational Analysis and Material Applications

- 4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline, alongside similar compounds, has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research is significant for understanding the electronic structure and properties of these molecules, which can contribute to the development of Non-Linear Optical (NLO) materials (Revathi et al., 2017).

Spectroscopic Investigation and Electronic Properties

- Extensive studies on the vibrational, structural, thermodynamic, and electronic characteristics of compounds similar to this compound have been conducted. These studies, which include ab initio and Density Functional Theory (DFT) methods, are crucial in understanding the influence of various substituent groups on the molecular and electronic properties of such molecules (Saravanan et al., 2014).

Chemical Synthesis and Molecular Modification

- Research has explored the synthesis of isatin derivatives, including compounds with structural similarities to this compound. This synthesis is significant for developing novel compounds with potential pharmaceutical applications (Zhenmin, 2008).

- Another study focused on developing a new synthetic method for aniline oligomers, which are closely related to this compound. This method is crucial for the production of various aniline-based polymers with potential applications in materials science (Kulszewicz-Bajer et al., 2004).

Catalysis and Hydrogenation Processes

- A study on the catalytic hydrogenation of nitroarenes highlights the importance of compounds like this compound in producing anilines, which are key intermediates in manufacturing various chemicals. The research emphasizes the development of highly selective and efficient catalysts (Wei et al., 2014).

Optical and Photophysical Properties

- Studies on branched fluorene-based chromophores related to this compound have been conducted to investigate their optical properties. This research is critical for the development of materials with high two-photon absorption, useful in various optical applications (Yao & Belfield, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302+H312+H332;H315;H319;H335, which indicate that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation .

Propiedades

IUPAC Name |

4-bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4N2O2/c8-2-1-3(14(15)16)6(13)4(5(2)9)7(10,11)12/h1H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAKCIFWVCDGMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(F)(F)F)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide](/img/structure/B2706693.png)

![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2706694.png)

![3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2706698.png)

![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2706701.png)

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706703.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2706705.png)

![N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2706706.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2706708.png)